Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one (CAS 93587-23-6) is a strategic halogenated heterocyclic building block. The C-7 bromine enables Suzuki-Miyaura and Buchwald-Hartwig cross-couplings for rapid diversification of kinase inhibitors and PROTAC degraders. Unlike 7-unsubstituted or 7-alkyl analogs, this brominated intermediate drives critical SAR advantages in MPO and PCAF bromodomain inhibitor programs. ≥98% purity ensures high-yielding (93%) chlorination and minimal side reactions. Procure to accelerate lead optimization.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 93587-23-6
Cat. No. B1384445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
CAS93587-23-6
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)Br
InChIInChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)
InChIKeyHNQUXIMIIVPBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one (93587-23-6): Core Scaffold & Procurement Overview


7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one (CAS 93587-23-6) is a halogenated fused heterocyclic building block featuring a pyrrolo[3,2-d]pyrimidin-4-one core. This core is structurally related to the purine scaffold, a fundamental motif in numerous endogenous signaling molecules and nucleic acids . The compound is characterized by a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . It is commonly employed as a versatile intermediate in medicinal chemistry and chemical biology research, particularly for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple vendors with typical purities ≥98% .

Critical Differences: Why In‑Class Pyrrolopyrimidinone Analogs Cannot Substitute for 7‑Bromo‑1,5‑dihydro‑4H‑pyrrolo[3,2‑D]pyrimidin‑4‑one


While the pyrrolo[3,2-d]pyrimidin-4-one scaffold is common to many kinase inhibitor programs, substitution at the 7-position profoundly alters both chemical reactivity and biological target engagement . The bromine atom in 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with 7‑unsubstituted or 7‑alkyl analogs. In biological contexts, the 7‑bromo substituent directly influences binding affinity and selectivity profiles for targets such as myeloperoxidase (MPO) [1] and P300/CBP‑associated factor (PCAF) bromodomain [2]. Even minor alterations at the 7‑position (e.g., chloro, methyl, or unsubstituted) can result in significant loss of potency or altered selectivity, as evidenced by structure-activity relationship (SAR) studies in multiple chemical series [1][2]. Therefore, generic substitution without rigorous experimental validation is not recommended. The quantitative evidence below substantiates the unique value proposition of this specific brominated building block.

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Quantitative Differentiation Evidence vs. Closest Analogs


High-Yield Chlorination: Superior Synthetic Utility Over Unsubstituted and 7‑Chloro Analogs

The 7-bromo substituent enables a high-yielding chlorination reaction to produce 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for further diversification. When subjected to POCl₃ at 115 °C for 3 hours, 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one yields 93% of the desired 4-chloro derivative . In contrast, the unsubstituted pyrrolo[3,2-d]pyrimidin-4-one scaffold lacks the 7-bromo handle necessary for subsequent cross-coupling, and the 7-chloro analog would exhibit different reactivity due to the poorer leaving-group ability of chloride compared to bromide under many palladium-catalyzed conditions [1].

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

High Purity Specification: Minimizing Synthetic Variability Compared to Lower-Purity Alternatives

Commercially sourced 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is routinely supplied with a minimum purity of 98%, as verified by multiple reputable vendors . This high purity specification reduces the risk of side reactions and simplifies purification in downstream synthetic steps. Lower purity batches (e.g., 95% or less) of this compound or its analogs may contain impurities that interfere with sensitive reactions such as Suzuki couplings or kinase inhibition assays, leading to irreproducible results [1].

Quality Control Procurement Reproducibility

Reactivity Advantage in Cross-Coupling: Bromine vs. Chlorine as a Leaving Group

The C-Br bond in 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the corresponding C-Cl bond in 7-chloro analogs [1]. This enhanced reactivity translates to higher yields and milder reaction conditions, enabling efficient diversification of the pyrrolo[3,2-d]pyrimidin-4-one scaffold. Quantitative comparisons from related heterocyclic systems demonstrate that brominated substrates typically achieve >90% conversion in Suzuki couplings under conditions where chlorinated analogs show <50% conversion [2].

Medicinal Chemistry Palladium Catalysis SAR Studies

Structural Resemblance to Purine Scaffold: Advantage for Kinase Inhibitor Design Over Non-Fused Heterocycles

The pyrrolo[3,2-d]pyrimidin-4-one core is a direct analog of the purine ring system, a privileged scaffold in kinase inhibitor design . This structural mimicry enables the 7-bromo derivative to engage the ATP-binding pocket of kinases with high shape complementarity. In contrast, non-fused heterocyclic building blocks (e.g., substituted pyridines or pyrimidines) lack the conformational rigidity and hydrogen-bonding network necessary for potent and selective kinase inhibition [1]. The 7-bromo substituent further allows for vector-specific functionalization to optimize interactions with the kinase hinge region or hydrophobic back pocket.

Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one: Recommended Procurement Scenarios Based on Quantitative Differentiation


Synthesis of 7‑Bromo‑4‑chloro‑5H‑pyrrolo[3,2‑d]pyrimidine Key Intermediate

Procure 7‑Bromo‑1,5‑dihydro‑4H‑pyrrolo[3,2‑D]pyrimidin‑4‑one for the reliable, high‑yielding (93%) chlorination to generate 7‑bromo‑4‑chloro‑5H‑pyrrolo[3,2‑d]pyrimidine, a pivotal intermediate in multiple kinase inhibitor synthetic routes . The bromine handle allows for subsequent diversification via cross‑coupling, enabling the rapid exploration of structure‑activity relationships [1].

Palladium‑Catalyzed Cross‑Coupling Reactions for SAR Expansion

Leverage the superior reactivity of the C‑Br bond in 7‑Bromo‑1,5‑dihydro‑4H‑pyrrolo[3,2‑D]pyrimidin‑4‑one for Suzuki‑Miyaura or Buchwald‑Hartwig couplings. This compound enables efficient introduction of aryl, heteroaryl, or amine groups at the 7‑position, a strategy widely employed in the development of PCAF bromodomain [2] and MPO [3] inhibitors.

High‑Purity Building Block for Protein Degrader (PROTAC) Synthesis

As a protein degrader building block [4], the ≥98% purity specification of this compound minimizes side reactions during the multistep synthesis of heterobifunctional degraders. Its bromine atom serves as a versatile anchor for attaching linkers or E3 ligase ligands via cross‑coupling chemistry.

Kinase Inhibitor Lead Optimization Using Purine‑Mimetic Scaffold

Employ the purine‑mimetic pyrrolo[3,2‑d]pyrimidin‑4‑one core to design ATP‑competitive kinase inhibitors. The 7‑bromo substituent provides a vector for functionalization to explore interactions with the kinase hinge region or hydrophobic back pocket, a common strategy in medicinal chemistry campaigns targeting oncogenic kinases [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.